molecular formula C14H21NO4 B2722769 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid CAS No. 696645-82-6

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

Cat. No.: B2722769
CAS No.: 696645-82-6
M. Wt: 267.325
InChI Key: AVZANKBKUWOZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and an isopropoxy group attached to a phenyl ring, along with a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-isopropoxybenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 3-ethoxy-4-isopropoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Carboxylation: The amine is subsequently carboxylated to introduce the propanoic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include:

    Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation may yield carboxylic acids, ketones, or aldehydes.

    Reduction: Reduction can produce primary or secondary amines, alcohols, or hydrocarbons.

    Substitution: Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-isopropylphenyl)propanoic acid: This compound has a similar structure but lacks the ethoxy group.

    3-(4-Aminophenyl)propanoic acid: This compound has an amino group attached to the phenyl ring but does not have the ethoxy or isopropoxy groups.

Uniqueness

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and isopropoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

3-amino-3-(3-ethoxy-4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-4-18-13-7-10(11(15)8-14(16)17)5-6-12(13)19-9(2)3/h5-7,9,11H,4,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZANKBKUWOZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.